P7170 - 1799702-72-9

P7170

Catalog Number: EVT-278243
CAS Number: 1799702-72-9
Molecular Formula: C21H16F3N9
Molecular Weight: 451.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
P7170 is an anti-cancer agent active as an mTORC1/C2 and activin receptor-like kinase 1 (ALK1) inhibitor.
Biochemical and Pharmacological Characterization of P7170

Structural Analysis of P7170 as a Small-Molecule Inhibitor

P7170 is a synthetic small-molecule kinase inhibitor characterized by a distinct heterocyclic core structure that facilitates competitive ATP binding at the catalytic sites of target kinases. Although the exact chemical structure remains proprietary (patent #WO-2012007926A1), biochemical analyses confirm its classification as an ATP-competitive inhibitor with molecular weight <600 Da, enabling favorable cellular permeability [4]. The compound’s design incorporates specific pharmacophores that enable simultaneous engagement of mTOR complex 1/2 (mTORC1/mTORC2) and Activin Receptor-Like Kinase 1 (ALK1), a unique feature among kinase inhibitors. Structural modeling indicates interactions with hydrophobic pockets adjacent to the ATP-binding cleft in mTOR, particularly through halogen-bond acceptor motifs, while its planar aromatic system facilitates π-stacking interactions with ALK1’s kinase domain [3] [6]. This bifunctional binding architecture underpins its capacity for dual pathway inhibition.

Mechanism of Action: Dual Inhibition of mTORC1/mTORC2 and ALK1

P7170 exhibits a novel polypharmacology profile through simultaneous inhibition of three critical oncology targets:

  • mTORC1/mTORC2 Suppression: At nanomolar concentrations (IC₅₀ = 4.4 nM for mTOR kinase), P7170 completely abolishes phosphorylation of canonical mTOR substrates:
  • S6 Ribosomal Protein (pS6; mTORC1 substrate; >90% inhibition at 50 nM)
  • 4E-BP1 (p4E-BP1; mTORC1 substrate; >80% inhibition at 50 nM)
  • AKT Ser473 (pAKT-S473; mTORC2 substrate; 100% inhibition at 50 nM) [4] [6]This dual mTOR complex blockade prevents compensatory reactivation of AKT frequently observed with selective mTORC1 inhibitors.

  • ALK1 Inhibition: P7170 directly targets ALK1 (IC₅₀ < 10 nM), a TGF-β receptor family member implicated in tumor angiogenesis. Inhibition disrupts endothelial tube formation in vitro and reduces microvessel density in vivo by >60%, as demonstrated in Matrigel plug and rat aorta ring assays [3].

  • Downstream Functional Effects: Combinatorial inhibition of these pathways induces G1-S cell cycle arrest, promotes autophagy, and triggers apoptosis. In H460 NSCLC cells, 300 nM P7170 caused 35% loss of viability with 22% of cells in late apoptosis/necrosis within 24 hours [4] [6].

Table 1: Antitumor Efficacy of P7170 Across Preclinical Models

Cancer TypeModel SystemKey Genetic FeaturesP7170 Efficacy (IC₅₀/Inhibition)
NSCLCH460 cellsKRAS mutant7 nM (cell growth)
NSCLCA549 cellsKRAS mutant5 nM (cell growth)
Breast CancerMCF-7 cellsER+/PIK3CA mutant0.9-7 nM (cell growth)
Patient-derived NSCLCLXFA 629 (adenocarcinoma)KRAS wt, PIK3CA wt5.5 nM (colony formation)
Patient-derived NSCLCLXFE 470 (squamous)PIK3CA E545K heterozygous50 nM (colony formation)

Selectivity Profiling Against Kinase Families and Off-Target Effects

Kinase selectivity profiling reveals P7170’s high target specificity within the human kinome, though it exhibits secondary inhibition of phylogenetically related kinases:

  • Primary Targets: Strong inhibition (IC₅₀ < 10 nM) against mTOR, ALK1, and PI3Kα (IC₅₀ = 2.2 nM), though cellular PI3K inhibition requires higher concentrations (≥200 nM) due to pathway feedback mechanisms [4] [5].

  • Off-Target Activities:

  • JAK2 (IC₅₀ = 39 nM), leading to reduced STAT3 phosphorylation (pSTAT3-Y705) at 0.1–1 μM in A549 cells [4]
  • Minimal inhibition of ERK phosphorylation (<10% at 50 nM), confirming selectivity against MAPK pathway effectors [6]
  • Weak activity against class I PI3K isoforms (β/γ/δ) at concentrations ≤100 nM [5]

  • Selectivity Drivers: Molecular modeling suggests P7170’s selectivity for mTOR over structurally similar PIKKs (phosphoinositide 3-kinase-related kinases) stems from steric complementarity with mTOR’s hydrophobic groove and specific H-bond interactions with Val2240 and Trp2239 in the ATP-binding cleft [3] [7]. ALK1 selectivity relative to other TGF-β receptors arises from interactions with a unique glycine-rich loop conformation in ALK1’s kinase domain.

Pharmacodynamic Properties: Dose-Dependent Pathway Modulation

P7170 demonstrates potent, concentration-dependent pathway modulation across in vitro and in vivo models:

  • Cellular Pathway Inhibition:
  • mTORC1 substrates (pS6, p4E-BP1): >80% inhibition at 25 nM in breast cancer cells [5]
  • mTORC2 substrate (pAKT-S473): IC₅₀ = 4.4 nM in NSCLC cells [6]
  • STAT3 transcriptional activity: 70% suppression at 25 nM (HeLa reporter assay) [4]

  • In Vivo Target Engagement:

  • Oral administration (10-20 mg/kg/day) achieves sub-μM tumor concentrations sufficient for sustained mTORC1/C2 inhibition (>80% pS6 suppression) in xenografts [4]
  • Tumor growth inhibition: 85% in MCF-7 xenografts at 15 mg/kg; comparable efficacy in erlotinib-resistant NSCLC models (H1975, H460) [4] [6]
  • Biomarker suppression correlates with plasma concentrations (Cₘₐₓ = 1.2 μM at 1h post-dose), confirming target coverage throughout dosing intervals [3]

Table 2: Dose-Dependent Pharmacodynamic Effects of P7170

BiomarkerSystemConcentrationInhibitionFunctional Outcome
pS6 (S240/244)H460 NSCLC cells50 nM100%Protein synthesis arrest
pAKT (S473)H460 NSCLC cells50 nM100%Survival pathway blockade
p4EBP1 (T37/46)MCF-7 breast cancer25 nM>80%eIF4E release inhibition
Nuclear pSTAT3 (Y705)A549 NSCLC cells1 μM>90%Transcriptional dysregulation
VEGF secretionHUVEC tubes100 nM>60%Anti-angiogenesis

The pharmacodynamic profile demonstrates a biphasic effect: mTORC1 inhibition dominates at lower concentrations (≤25 nM), while higher doses (≥200 nM) engage PI3K and STAT3 pathways, enabling flexible dosing strategies for different therapeutic contexts [3] [5]. Time-course analyses reveal sustained pathway suppression for >24h post-dose in xenografts, supporting once-daily oral dosing regimens in clinical testing [4].

Properties

CAS Number

1799702-72-9

Product Name

P7170

IUPAC Name

8-Amino-1-[6-(cyano-dimethyl-methyl)-pyridin-3-yl]-3-methyl-7-trifluoromethyl-1,3-dihydro-1,3,5,9-tetraaza-cyclopenta[a]naphthalen-2-ylidene-cyanamide

Molecular Formula

C21H16F3N9

Molecular Weight

451.42

InChI

InChI=1S/C21H16F3N9/c1-20(2,9-25)15-5-4-11(7-29-15)33-17-14(32(3)19(33)30-10-26)8-28-13-6-12(21(22,23)24)18(27)31-16(13)17/h4-8H,1-3H3,(H2,27,31)/b30-19+

InChI Key

VGAYQXQQPMBRDX-NDZAJKAJSA-N

SMILES

N#C/N=C(N1C2=CC=C(C(C)(C#N)C)N=C2)\N(C)C3=C1C4=NC(N)=C(C(F)(F)F)C=C4N=C3

Solubility

Soluble in DMSO

Synonyms

P-7170; P7170; P 7170

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.